molecular formula C8H9F3N2O B8735023 (1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B8735023
M. Wt: 206.16 g/mol
InChI Key: GTPOHYUVGCXIFM-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[1-cyclopropyl-3-(trifluoromethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(4-14)3-13(12-7)6-1-2-6/h3,6,14H,1-2,4H2

InChI Key

GTPOHYUVGCXIFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-Cyclopropyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 101, 3.5 g, 14.11 mmol) in dry toluene (70 mL) was cooled to −78° C. and DIBAL-H (29.4 mL of a 1.2 M solution in toluene, 35.3 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 2 hours and then poured into 2N HCl (25 mL) followed by further stirring for 2 hours at room temperature. The mixture was extracted with EtOAc (2×50 mL) and the combined organic layers were washed with water (2×15 mL), brine (15 mL) and dried (Na2SO4) and evaporated in vacuo to afford the title compound as off white solid (100%, 3 g).
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3.5 g
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reactant
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70 mL
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solution
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25 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-Cyclopropyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 145, 3.5 g, 14.11 mmol) in dry toluene (70 mL) was cooled to −78° C. and DIBAL-H (29.4 mL of a 1.2 M solution in toluene, 35.3 mmol) was added dropwise to it. The reaction mixture was stirred at −78° C. for 2 hours and then poured into 2N HCl (25 mL) followed by further stirring for 2 hours at room temperature. The mixture was extracted with EtOAc (2×50 mL) and the combined organic layers were washed with water (2×15 mL), brine (15 mL) and dried (Na2SO4) and evaporated in vacuo to afford the title compound as off white solid in 100% yield, 3 g.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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25 mL
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Yield
100%

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